molecular formula C8H11Li B6320513 lithium;5-propan-2-ylcyclopenta-1,3-diene CAS No. 61385-59-9

lithium;5-propan-2-ylcyclopenta-1,3-diene

Cat. No.: B6320513
CAS No.: 61385-59-9
M. Wt: 114.1 g/mol
InChI Key: IEBUJNAGERLHSJ-UHFFFAOYSA-N
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Description

Lithium;5-propan-2-ylcyclopenta-1,3-diene is an organolithium compound that features a cyclopentadiene ring substituted with a propan-2-yl group

Scientific Research Applications

Lithium;5-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-propan-2-ylcyclopenta-1,3-diene with an organolithium reagent. One common method is the deprotonation of 5-propan-2-ylcyclopenta-1,3-diene using n-butyllithium in a non-polar solvent such as hexane or diethyl ether. The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale deprotonation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-propan-2-ylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into cyclopentane derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Cyclopentadienyl ketones or alcohols.

    Reduction: Cyclopentane derivatives.

    Substitution: New organometallic compounds with varied functional groups.

Mechanism of Action

The mechanism of action of lithium;5-propan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows the compound to participate in various chemical reactions, forming new bonds with electrophiles. The cyclopentadiene ring provides stability and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Lithium;cyclopenta-1,3-diene: Similar structure but without the propan-2-yl substitution.

    Lithium;5-methylcyclopenta-1,3-diene: Similar structure with a methyl group instead of a propan-2-yl group.

    Lithium;5-ethylcyclopenta-1,3-diene: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

Lithium;5-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and stability

Properties

IUPAC Name

lithium;5-propan-2-ylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11.Li/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBUJNAGERLHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[C-]1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635535
Record name Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61385-59-9
Record name Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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